molecular formula C7H12N2O5 B084848 Glu-Gly CAS No. 13716-89-7

Glu-Gly

Cat. No.: B084848
CAS No.: 13716-89-7
M. Wt: 204.18 g/mol
InChI Key: LSPKYLAFTPBWIL-UHFFFAOYSA-N
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Description

Glu-Gly, also known as gamma-glutamyl-glycine, is a dipeptide composed of the amino acids glutamic acid and glycine. It is a naturally occurring compound found in various biological systems and plays a significant role in cellular metabolism and detoxification processes. This compound is a part of the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body.

Mechanism of Action

Target of Action

Glu-Gly, also known as H-Glu-Gly-OH, is a dipeptide composed of glutamic acid (Glu) and glycine (Gly). The primary targets of this compound are the Glycine receptor alpha (GlyRα) and the Glutamate transporter 1 (GLT-1) . GlyRα is a major target at low doses, while GLT-1 is activated as the dominant target as doses accumulate .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . At low doses, it primarily interacts with GlyRα, while at higher doses, it activates GLT-1 . This dual mode of action allows this compound to regulate the balance between excitatory and inhibitory neurotransmission in the nervous system .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the synthesis of glutathione (GSH), a powerful antioxidant that protects cells from oxidative stress . GSH is synthesized from Glu, Cys, and Gly, and this compound serves as a precursor in this process . This compound is also involved in the glyoxalase pathway, which detoxifies the cytotoxic molecule methylglyoxal .

Pharmacokinetics

Similar compounds like liraglutide, a glucagon-like peptide-1 receptor agonist, have been shown to have 24-hour exposure coverage, a requirement for 24-hour glycemic control with once-daily dosing . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .

Result of Action

The action of this compound results in several molecular and cellular effects. It helps maintain the redox balance in cells by contributing to the synthesis of GSH . It also regulates the balance between excitatory and inhibitory neurotransmission in the nervous system . Furthermore, it plays a role in detoxifying cytotoxic molecules through the glyoxalase pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, abiotic stresses can lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage . This compound, through its role in GSH synthesis, can help protect cells from this oxidative stress . Therefore, the efficacy and stability of this compound can be influenced by the presence of environmental stressors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glu-Gly can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the coupling of glutamic acid and glycine using peptide bond formation techniques. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid support, and the peptide bond is formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the dipeptide by optimizing the metabolic pathways involved in its synthesis. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Glu-Gly undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gamma-glutamyl-glycine disulfide.

    Reduction: The disulfide form can be reduced back to this compound.

    Substitution: this compound can participate in substitution reactions where the gamma-glutamyl group is transferred to other amino acids or peptides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Enzymes like gamma-glutamyl transferase facilitate the transfer of the gamma-glutamyl group.

Major Products:

    Oxidation: Gamma-glutamyl-glycine disulfide.

    Reduction: this compound.

    Substitution: Gamma-glutamyl derivatives of other amino acids or peptides.

Scientific Research Applications

Glu-Gly has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Biology: Plays a role in the gamma-glutamyl cycle, which is essential for glutathione metabolism and detoxification.

    Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and detoxification.

    Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive peptides.

Comparison with Similar Compounds

    Gamma-glutamyl-cysteine: Another dipeptide involved in the gamma-glutamyl cycle and a precursor to glutathione.

    Gamma-glutamyl-glutamate: A dipeptide that can activate NMDA receptors in neurons.

    Gamma-glutamyl-aminobutyric acid: A compound with potential neuroprotective effects.

Uniqueness of Glu-Gly: this compound is unique due to its specific role in the gamma-glutamyl cycle and its involvement in glutathione metabolism. Unlike other gamma-glutamyl peptides, this compound is directly involved in the synthesis and degradation of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress.

Properties

IUPAC Name

4-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPKYLAFTPBWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-89-7
Record name NSC186906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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